molecular formula C15H13BrO3 B13022698 Phenyl 4-bromo-2-methoxy-6-methylbenzoate CAS No. 1254340-85-6

Phenyl 4-bromo-2-methoxy-6-methylbenzoate

Cat. No.: B13022698
CAS No.: 1254340-85-6
M. Wt: 321.16 g/mol
InChI Key: YSQDZRIROKZVKE-UHFFFAOYSA-N
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Description

Phenyl 4-bromo-2-methoxy-6-methylbenzoate is an organic compound with the molecular formula C15H13BrO3 It is a derivative of benzoic acid, where the phenyl group is substituted with bromine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl 4-bromo-2-methoxy-6-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2-methoxy-6-methylbenzoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale esterification processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-bromo-2-methoxy-6-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can yield alcohols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution: Formation of phenyl 4-methoxy-2-methylbenzoate derivatives.

    Oxidation: Formation of 4-bromo-2-methoxy-6-methylbenzoic acid.

    Reduction: Formation of 4-bromo-2-methoxy-6-methylbenzyl alcohol.

Scientific Research Applications

Phenyl 4-bromo-2-methoxy-6-methylbenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenyl 4-bromo-2-methoxy-6-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Phenyl 4-bromo-2-methoxy-6-methylbenzoate can be compared with other similar compounds such as:

    Phenyl 4-bromo-2-methoxybenzoate: Lacks the methyl group, resulting in different reactivity and properties.

    Phenyl 4-bromo-6-methylbenzoate: Lacks the methoxy group, affecting its chemical behavior and applications.

    Phenyl 4-methoxy-6-methylbenzoate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

1254340-85-6

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

IUPAC Name

phenyl 4-bromo-2-methoxy-6-methylbenzoate

InChI

InChI=1S/C15H13BrO3/c1-10-8-11(16)9-13(18-2)14(10)15(17)19-12-6-4-3-5-7-12/h3-9H,1-2H3

InChI Key

YSQDZRIROKZVKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2=CC=CC=C2)OC)Br

Origin of Product

United States

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